molecular formula C9H13BrN2 B1289787 6-Bromo-N,N-diethylpyridin-2-amine CAS No. 856850-57-2

6-Bromo-N,N-diethylpyridin-2-amine

Cat. No. B1289787
CAS RN: 856850-57-2
M. Wt: 229.12 g/mol
InChI Key: BACITTGULZNNGC-UHFFFAOYSA-N
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Description

6-Bromo-N,N-diethylpyridin-2-amine is a chemical compound that is part of a broader class of brominated pyridine derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in various chemical syntheses. Although the provided papers do not directly discuss 6-Bromo-N,N-diethylpyridin-2-amine, they do provide insights into related bromopyridine compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 6-Bromo-N,N-diethylpyridin-2-amine.

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation reactions where a bromine atom is introduced into the pyridine ring. For instance, the synthesis of 2-amino-6-bromopyridine is achieved through a sequence of reactions starting with 2-amino-6-methylpyridine, involving diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the synthesis of related compounds, such as the unsymmetrical [(6-bromo 2-pyridylmethyl)(6-fluoro 2-pyridylmethyl)(2-pyridylmethyl)] amine tripod, involves classical condensation reactions or protection/deprotection sequences . These methods could potentially be adapted for the synthesis of 6-Bromo-N,N-diethylpyridin-2-amine.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is characterized by the presence of a bromine atom on the pyridine ring, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was determined using X-ray diffraction, revealing various intermolecular interactions that stabilize the crystal structure . Although the exact structure of 6-Bromo-N,N-diethylpyridin-2-amine is not provided, similar analytical techniques could be used to elucidate its molecular geometry.

Chemical Reactions Analysis

Bromopyridine derivatives participate in various chemical reactions, often serving as intermediates or reactants. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency . The presence of a bromine atom on the pyridine ring can facilitate nucleophilic substitution reactions, as seen in the synthesis of N-substituted 6-amino- and 6,6"-diamino-2,2':6',2"-terpyridine via palladium-catalyzed amination . These reactions highlight the versatility of bromopyridine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are influenced by the substituents on the pyridine ring. For example, the introduction of electron-withdrawing groups such as bromine can affect the compound's reactivity and interaction with other molecules. The antimicrobial activities of substituted (E)-N-benzylidene-5-bromopyridin-2-amines were evaluated, indicating that these compounds could have biological relevance . The physical properties, such as melting points and solubility, are typically determined experimentally and can be correlated with the compound's structure.

Scientific Research Applications

Synthesis and Ligand Formation

  • The synthesis of 6-Bromo-N,N-diethylpyridin-2-amine involves a process known as Buchwald−Hartwig amination, where bromopyridines are formed and then undergo a palladium-catalyzed aryl amination. This forms specific aminopyridine ligands, which are important in organometallic chemistry (Scott et al., 2004).

Complex Formation and Coordination Chemistry

  • In coordination chemistry, 6-Bromo-N,N-diethylpyridin-2-amine derivatives are used to create complex structures. For example, the synthesis of unsymmetrical tripodal ligands using bromopyridyl and fluoropyridyl substituents has been explored. These ligands exhibit interesting binding properties and potential applications in the formation of metal complexes (Benhamou et al., 2011).

Organic Synthesis and Chemical Intermediates

  • 6-Bromo-N,N-diethylpyridin-2-amine is a valuable intermediate in the synthesis of bioactive natural products, medicinal compounds, and organic materials. Its derivatives are synthesized through selective reactions, demonstrating its role as a key structural core in various chemical syntheses (Bolliger et al., 2011).

Catalysis and Reaction Mechanisms

  • The compound is involved in catalytic processes, such as copper-catalyzed amination reactions. These reactions showcase the utility of 6-Bromo-N,N-diethylpyridin-2-amine in facilitating efficient and selective chemical transformations, crucial in organic chemistry (Lang et al., 2001).

Pharmaceutical and Chemical Intermediates

  • It acts as an important intermediate in pharmaceutical and chemical industries. The preparation of 2-Amino-6-bromopyridine, a derivative, illustrates its role in the synthesis of various compounds of industrial and medicinal significance (Liang, 2010).

Safety and Hazards

6-Bromo-N,N-diethylpyridin-2-amine is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is advised to wash with copious amounts of water and seek medical attention if irritation persists . If swallowed, immediate medical attention should be sought .

properties

IUPAC Name

6-bromo-N,N-diethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-3-12(4-2)9-7-5-6-8(10)11-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACITTGULZNNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595659
Record name 6-Bromo-N,N-diethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856850-57-2
Record name 6-Bromo-N,N-diethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 856850-57-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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